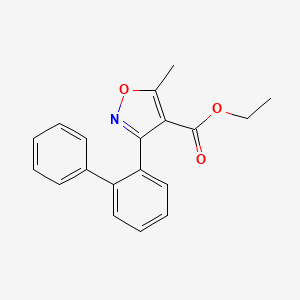

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

Description

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(2-phenylphenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |

InChI Key |

KIWVUACTQXOYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis of Isoxazole Core

A well-documented synthetic route for related 5-methylisoxazole-4-carboxylate derivatives (which can be adapted for biphenylyl substitution) is described in patent US20030139606A1 and WO2003042193A1. The key steps are:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| (a) | Formation of ethyl ethoxymethyleneacetoacetate | React ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C (preferably 100–110 °C) | Byproducts distilled off; distillation under reduced pressure separates non-reactive components |

| (b) | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | React ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate in presence of sodium acetate or trifluoroacetic acid salt at −20 °C to 10 °C (preferably −10 to 0 °C) | Reverse addition technique used to improve regioselectivity and reduce isomeric impurities |

| (c) | Conversion to 5-methylisoxazole-4-carboxylic acid | Treat ethyl-5-methylisoxazole-4-carboxylate with strong acid | Crystallization with solvents like toluene/acetic acid improves purity |

| (d) | Formation of acid chloride | React acid with thionyl chloride | Preparation of acid chloride intermediate for further coupling |

| (e) | Coupling with amine (e.g., trifluoromethyl aniline) | React acid chloride with amine base at 0–50 °C | Final amide product formed |

This methodology can be adapted to introduce the 2-biphenylyl substituent at the 3-position by employing suitable biphenyl-containing precursors or coupling partners during or after the isoxazole ring formation.

Preparation of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

While explicit detailed synthetic protocols for this compound are less common in open literature, the following approach is inferred from related isoxazole synthesis and biphenyl functionalization strategies:

| Step | Description | Reagents & Conditions | Comments |

|---|---|---|---|

| 1 | Synthesis of ethyl-5-methylisoxazole-4-carboxylate core | As per section 3.1 | Yields ~85% crude product after cyclization |

| 2 | Introduction of 2-biphenylyl substituent at 3-position | Use of 2-biphenylboronic acid or 2-biphenyl halide in Suzuki coupling or similar cross-coupling reaction | Catalysts such as Pd(0) complexes, bases like K2CO3, solvents like DMF or toluene; temperature 80–110 °C |

| 3 | Purification | Chromatography or recrystallization | Ensures removal of side products and isomers |

This approach leverages palladium-catalyzed cross-coupling reactions, a common method for forming C–C bonds between aromatic rings and heterocyclic systems.

Reaction Conditions and Optimization

Temperature Control

- Step (a) requires heating between 75 °C and 150 °C, optimally 100–110 °C for efficient formation of ethyl ethoxymethyleneacetoacetate.

- Step (b) cyclization is sensitive to temperature, with low temperatures (−20 °C to 0 °C) enhancing regioselectivity and minimizing isomeric impurities.

- Coupling reactions for biphenylyl introduction typically occur at elevated temperatures (80–110 °C) under inert atmosphere.

Solvent Selection

- Alcohols such as ethanol or isopropanol are suitable solvents for cyclization steps.

- For crystallization, solvents like toluene, acetic acid, ethyl acetate, or mixtures thereof improve product purity.

- Cross-coupling steps often use polar aprotic solvents like DMF, dioxane, or toluene.

Purification Techniques

- Distillation under reduced pressure to separate intermediates.

- Extraction with dichloromethane and washing with brine to remove inorganic salts.

- Recrystallization to enhance purity of acid intermediates.

- Chromatographic purification for final biphenylyl-substituted product.

Comparative Data Table of Key Steps

| Step | Reaction | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| (a) | Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 100–110 | Not specified | Distillation to remove byproducts |

| (b) | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate | −10 to 0 | ~85 (crude) | Reverse addition to control regioselectivity |

| (c) | Acid formation | Strong acid (e.g., HCl) | Room temp | High | Crystallization improves purity |

| (d) | Acid chloride formation | Thionyl chloride | 0–25 | High | Prepared for amide coupling |

| (e) | Amide coupling (analogous step for biphenylyl introduction) | Amine base, Pd catalyst (for biphenyl coupling) | 0–50 (cyclization), 80–110 (coupling) | Variable | Cross-coupling for biphenyl substitution |

Research Findings and Notes

- The low temperature in the cyclization step (b) is critical to reduce formation of isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate, enhancing regioselectivity toward the desired 5-methyl isomer.

- Reverse addition technique, where hydroxylamine sulfate solution is added dropwise to the reaction mixture, helps control nucleophile concentration and improves product quality.

- Crystallization of the 5-methylisoxazole-4-carboxylic acid intermediate using solvent mixtures (e.g., toluene and acetic acid) leads to higher purity and better yields in subsequent steps.

- The biphenyl substituent introduction often uses palladium-catalyzed cross-coupling methods, which are well-established for forming C–C bonds between aromatic systems and heterocycles.

- Continuous flow reactors and optimized reaction conditions are employed industrially to enhance yield and purity for scale-up synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated biphenyls.

Scientific Research Applications

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(2-Phenyl)-5-methylisoxazole-4-carboxylate: Similar structure but lacks the biphenyl group.

Methyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

This compound is unique due to the presence of both the biphenyl group and the isoxazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structure that includes an ethyl ester group, a biphenyl substituent, and a methyl group on the isoxazole ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 269.30 g/mol

- Melting Point: Not extensively documented; requires further study.

- Solubility: Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is believed to arise from its interaction with various molecular targets within biological systems. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl moiety enhances the compound's electronic properties, which may influence its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds within the isoxazole class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

The results suggest that this compound exhibits varying degrees of activity against different pathogens, with notable effectiveness against Staphylococcus aureus.

Anti-inflammatory Properties

Preliminary studies indicate potential anti-inflammatory effects, although specific pathways and mechanisms are still under investigation. The compound may inhibit pro-inflammatory cytokines or modulate immune responses, similar to other isoxazole derivatives .

Case Studies and Research Findings

- Synthesis and Evaluation of Isoxazole Derivatives : A study synthesized several isoxazole derivatives, including this compound, and assessed their antimicrobial properties. The findings highlighted the compound's potential in developing new antimicrobial agents .

- Electrochemical Studies : Electrochemical evaluations demonstrated that the compound could undergo redox reactions, suggesting possible applications in biosensors or as therapeutic agents where electrochemical properties are beneficial .

- In Vitro Studies : In vitro assays have shown that this compound can influence cellular pathways related to inflammation and infection control, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl isoxazole-4-carboxylate derivatives, and how can they be adapted for biphenylyl-substituted analogs?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives to form the isoxazole core, followed by functionalization at the 3-position. For biphenylyl substitution, Suzuki-Miyaura coupling using a palladium catalyst can introduce the aryl group. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side products like diarylated species. Monitoring via TLC and HPLC ensures purity .

Q. Which analytical techniques are recommended for characterizing Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., biphenylyl vs. single phenyl groups). Coupling patterns in aromatic regions distinguish substitution patterns.

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) validate purity and resolve structural analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for heavy-atom substituents like bromine or chlorine in related analogs .

Q. How does the biphenylyl substituent influence the compound’s physicochemical properties compared to mono-aryl analogs?

- Methodological Answer : The biphenylyl group increases molecular weight and hydrophobicity (logP), affecting solubility and bioavailability. Computational tools like COSMO-RS predict solubility changes, while X-ray crystallography (e.g., SHELX-refined structures) reveals steric effects on crystal packing. Comparative studies with chloro-/fluorophenyl analogs show biphenylyl derivatives exhibit red-shifted UV-Vis absorption due to extended conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing biphenylyl groups into isoxazole derivatives while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh) or XPhos ligands to enhance coupling efficiency between bromoisoxazole precursors and biphenylyl boronic acids.

- Solvent Optimization : DMF/water mixtures at 80–100°C improve solubility of aryl boronic acids.

- Kinetic Control : Short reaction times and excess boronic acid reduce diarylation. Validate via LC-MS and F NMR (if using fluorinated intermediates) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT-optimized structures)?

- Methodological Answer :

- Multi-Method Refinement : Combine SHELX-refined crystallographic data with DFT-D3 (dispersion-corrected) calculations to address van der Waals discrepancies.

- Torsional Angle Analysis : Compare experimental (ORTEP-generated) and computed dihedral angles in biphenylyl moieties to identify steric strain or π-π interactions .

- Dynamic NMR : Probe conformational flexibility in solution if crystal structures suggest rigid geometries .

Q. How can crystallographic data validate the structure of this compound, and what challenges arise from its substituents?

- Methodological Answer :

- SHELX Refinement : Use high-resolution data (≤ 0.8 Å) to resolve biphenylyl torsional angles and methyl/isoxazole orientation. Challenges include disorder in the biphenylyl group; partial occupancy modeling may be required.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing crystal packing. Compare with chloro-/methyl-substituted analogs to identify substituent-driven packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.